5-(Difluoromethyl)-2,3-dimethoxybenzoic acid

Beschreibung

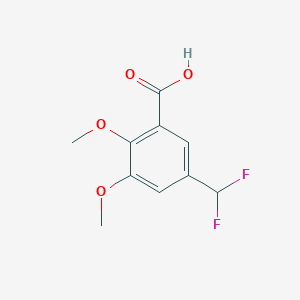

5-(Difluoromethyl)-2,3-dimethoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethyl (-CF₂H) group at the 5-position and methoxy (-OCH₃) groups at the 2- and 3-positions of the aromatic ring. The difluoromethyl moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound of interest in medicinal chemistry and agrochemical research .

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4,9H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZKPPBGJUBTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 2,3-dimethoxybenzoic acid using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid may involve large-scale difluoromethylation processes that utilize efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The difluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethyl)-2,3-dimethoxybenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by mimicking hydrogen bond donors and increasing lipophilicity . Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include other dimethoxybenzoic acids and fluorinated benzoic acid derivatives. Key comparisons are summarized below:

Biologische Aktivität

5-(Difluoromethyl)-2,3-dimethoxybenzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10F2O4

- Molecular Weight : 236.18 g/mol

- CAS Number : 1782491-87-5

The presence of difluoromethyl and methoxy groups contributes to its unique chemical properties, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.

In Vitro Studies

Several studies have evaluated the compound's efficacy in vitro:

- Tyrosinase Inhibition : A study demonstrated that analogs of this compound effectively inhibited tyrosinase activity, a key enzyme in melanin production. The inhibition was concentration-dependent, with significant effects observed at concentrations as low as 10 µM. This suggests potential applications in treating hyperpigmentation disorders .

- Antioxidant Activity : The compound exhibited strong antioxidant properties, scavenging free radicals effectively in various assays. For instance, it showed comparable efficacy to vitamin C in DPPH radical scavenging assays .

In Vivo Studies

Limited in vivo studies have been conducted to assess the therapeutic effects of this compound:

- Anti-inflammatory Effects : Preliminary animal studies indicated that the compound may reduce inflammation markers in models of acute inflammation, suggesting potential use in inflammatory conditions .

Cytotoxicity

Cytotoxicity assessments revealed that while some analogs exhibited significant cytotoxic effects at higher concentrations (≥20 µM), others remained non-toxic at lower concentrations (≤10 µM). This differential toxicity highlights the need for careful evaluation in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Tyrosinase Inhibition (IC50) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|

| This compound | 10 µM | Comparable to Vitamin C |

| Kojic Acid | 6 µM | High |

| Other Dimethoxybenzoic Acid Derivatives | Variable | Variable |

This table illustrates that while this compound shows promising biological activities, it must be compared against established compounds like kojic acid for context.

Case Studies and Research Findings

- Study on Melanin Production : A recent study highlighted the compound's ability to inhibit melanin production through tyrosinase inhibition. This effect was particularly pronounced in B16F10 murine melanoma cells, where the compound reduced melanin content significantly compared to controls .

- Antioxidant Efficacy : Another research effort focused on evaluating the antioxidant capacity of this compound alongside other analogs. The results indicated that it could effectively scavenge free radicals and reduce oxidative stress markers in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.